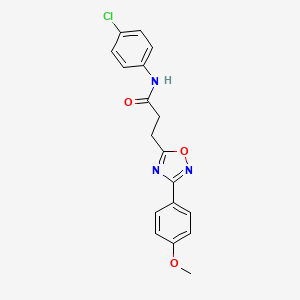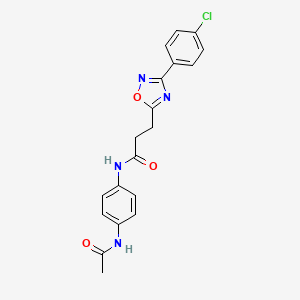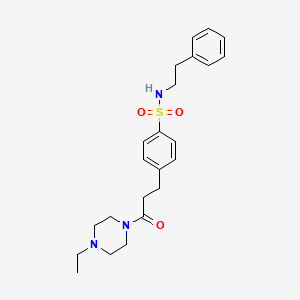
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isobutyramide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Wirkmechanismus
The exact mechanism of action of N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isobutyramide is not fully understood. However, it is believed to act by binding to a specific site on the protein of interest, thereby inhibiting its function.
Biochemical and Physiological Effects:
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isobutyramide in lab experiments is its specificity for certain proteins. This can allow for more precise manipulation of biological processes. However, one limitation is that its effects may not be generalizable to all proteins or biological systems.
Zukünftige Richtungen
There are several potential future directions for research on N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isobutyramide. One direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its use in the study of protein-protein interactions in various biological systems. Additionally, further research is needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isobutyramide can be synthesized using a variety of methods. One such method involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrazine hydrate to yield N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isobutyramide.
Wissenschaftliche Forschungsanwendungen
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has been used in a variety of scientific research applications. One notable application is in the study of protein-protein interactions. This compound has been shown to inhibit the interaction between two proteins, which can be useful in understanding the role of these interactions in various biological processes.
Eigenschaften
IUPAC Name |
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(2)13(17)14-8-11-15-12(16-18-11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFXEPAMUSMADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B7693434.png)











